molecular formula C22H18FN5O3S B606088 CCR1 拮抗剂 8 CAS No. 1295298-26-8

CCR1 拮抗剂 8

货号 B606088
CAS 编号: 1295298-26-8
分子量: 451.48
InChI 键: PXQATVYJKMMHAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The C-C motif chemokine receptor 8 (CCR8) is a class A G-protein coupled receptor that has emerged as a promising therapeutic target in cancer . Antagonists targeting CCR1, such as “CCR1 antagonist 8”, may provide a novel approach for treating multiple myeloma . These antagonists display a high degree of specificity, and in some cases, signaling bias .


Synthesis Analysis

A convergent, robust, and concise synthesis of a developmental CCR1 antagonist is described using continuous flow technology . Following an expeditious S N Ar sequence for cyclopropane introduction, a safe, continuous flow Curtius rearrangement was developed for the synthesis of a p-methoxybenzyl (PMB) carbamate .


Molecular Structure Analysis

The structure of CCR8 in complex with an antagonist antibody or the endogenous agonist ligand CCL1 has been determined . The studies reveal characteristic antibody features allowing recognition of the CCR8 extracellular loops and CCL1-CCR8 interaction modes that are distinct from other chemokine receptor-ligand pairs .


Chemical Reactions Analysis

In vitro, CCR1 antagonists display a high degree of specificity, and in some cases, signaling bias . In vivo studies have shown they can reduce tumor burden, minimize osteolytic bone damage, deter metastasis, and limit disease progression in multiple myeloma models .

科学研究应用

  1. 自身免疫疾病治疗:CCR1 拮抗剂已被确定为自身免疫疾病的潜在治疗方法。例如,非肽类 CCR1 拮抗剂 BX 471 在减少大鼠多发性硬化症模型中的疾病方面显示出有效性。这表明 CCR1 拮抗剂可能可用于治疗慢性炎症性疾病 (Liang 等人,2000)

  2. 多发性骨髓瘤:CCR1 在多发性骨髓瘤中发挥着重要作用,并且正在评估 CCR1 拮抗剂在这方面的治疗潜力。尽管在临床试验中推进这些化合物面临挑战,但正在进行的研究表明在治疗多发性骨髓瘤中具有潜在应用 (Karash 和 Gilchrist,2011)

  3. 类风湿关节炎:CCR1 拮抗剂在实验性关节炎模型中显示出前景。例如,非肽类 CCR1 拮抗剂 J-113863 改善了小鼠关节炎并改变了细胞因子网络,表明具有治疗类风湿关节炎的潜力 (Amat 等人,2006)

  4. 多发性硬化症 (MS):涉及复发缓解型 MS 患者的 CCR1 拮抗剂试验未显示出所测试 MRI 变量的显着治疗差异,表明 CCR1 可能不会导致这种情况下的初始白细胞浸润 (Zipp 等人,2006)

  5. 炎症性疾病:CCR1 拮抗剂已参与多种动物疾病模型,最近的化合物在临床前环境中显示出前景。这些发现支持在治疗炎症性疾病中使用 CCR1 拮抗剂的潜力 (Cheng 和 Jack,2008)

  6. 真菌性哮喘:在由烟曲霉引起的慢性真菌性哮喘研究中,CCR1 拮抗剂 BX-471 显着减少了气道炎症、高反应性和重塑,表明在哮喘管理中具有治疗潜力 (Carpenter 等人,2005)

  7. 药物设计见解:对 CCR1 拮抗剂结合模式的研究为药物设计和诱变研究提供了有价值的见解,这有助于开发更有效的 CCR1 靶向疗法 (Liu 等人,2012)

  8. 临床试验学习:几种 CCR1 拮抗剂已针对各种炎症性疾病进行了临床试验,为其疗效和潜在应用提供了见解 (Gladue 等人,2010)

作用机制

CCR1 antagonists work by blocking the trafficking of monocytes to the site of inflammation and blocking the upregulation of cytokines, adhesion molecules, and MMPs to slow the progression of joint damage in RA . CCL1 follows a two-step, two-site binding sequence to CCR8 and that antibody-mediated inhibition of CCL1 signaling can occur by preventing the second binding event .

属性

IUPAC Name

1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQATVYJKMMHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR1 antagonist 8

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。